molecular formula C17H17NO2 B14937197 (2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B14937197
M. Wt: 267.32 g/mol
InChI Key: WWZALPXGKOLJDV-OUKQBFOZSA-N
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Description

(2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide is an organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group, a methyl group, and a phenylprop-2-enamide structure, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide typically involves the reaction of 4-methoxyaniline with 2-methyl-3-phenylprop-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the methoxy group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), amines (NH₂R)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-N-(4-methoxyphenyl)-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C17H17NO2/c1-13(12-14-6-4-3-5-7-14)17(19)18-15-8-10-16(20-2)11-9-15/h3-12H,1-2H3,(H,18,19)/b13-12+

InChI Key

WWZALPXGKOLJDV-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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